molecular formula C10H12BrNO2 B14654245 5-Bromo-N-ethyl-2-hydroxy-3-methylbenzamide CAS No. 40912-88-7

5-Bromo-N-ethyl-2-hydroxy-3-methylbenzamide

Cat. No.: B14654245
CAS No.: 40912-88-7
M. Wt: 258.11 g/mol
InChI Key: YPWPVPLDLYIPNI-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-2-hydroxy-3-methylbenzamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 5-position, an ethyl group at the nitrogen atom, a hydroxyl group at the 2-position, and a methyl group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-2-hydroxy-3-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 2-hydroxy-3-methylbenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Amidation: The brominated intermediate is then reacted with ethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of 5-Bromo-N-ethyl-3-methylbenzamide-2-one.

    Reduction: Formation of 5-Bromo-N-ethyl-2-methyl-3-methylbenzamide.

    Coupling: Formation of biaryl or heteroaryl derivatives.

Scientific Research Applications

5-Bromo-N-ethyl-2-hydroxy-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethyl-2-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-methylbenzamide: Lacks the ethyl group at the nitrogen atom.

    5-Bromo-N-methyl-2-hydroxy-3-methylbenzamide: Contains a methyl group instead of an ethyl group at the nitrogen atom.

    5-Bromo-N-ethyl-2-methoxy-3-methylbenzamide: Contains a methoxy group instead of a hydroxyl group at the 2-position.

Uniqueness

5-Bromo-N-ethyl-2-hydroxy-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the nitrogen atom and the hydroxyl group at the 2-position may enhance its solubility, reactivity, and interaction with biological targets compared to similar compounds.

Properties

CAS No.

40912-88-7

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

5-bromo-N-ethyl-2-hydroxy-3-methylbenzamide

InChI

InChI=1S/C10H12BrNO2/c1-3-12-10(14)8-5-7(11)4-6(2)9(8)13/h4-5,13H,3H2,1-2H3,(H,12,14)

InChI Key

YPWPVPLDLYIPNI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C(=CC(=C1)Br)C)O

Origin of Product

United States

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